Ro 31-7837

Description

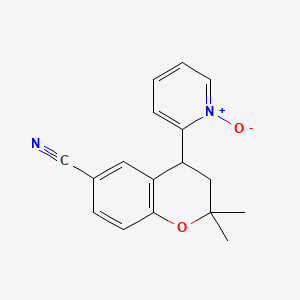

Structure

2D Structure

3D Structure

Properties

CAS No. |

120280-33-3 |

|---|---|

Molecular Formula |

C17H16N2O2 |

Molecular Weight |

280.32 g/mol |

IUPAC Name |

2,2-dimethyl-4-(1-oxidopyridin-1-ium-2-yl)-3,4-dihydrochromene-6-carbonitrile |

InChI |

InChI=1S/C17H16N2O2/c1-17(2)10-14(15-5-3-4-8-19(15)20)13-9-12(11-18)6-7-16(13)21-17/h3-9,14H,10H2,1-2H3 |

InChI Key |

IPASVSRDRRKZCQ-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C[C@@H](C2=C(O1)C=CC(=C2)C#N)C3=CC=CC=[N+]3[O-])C |

Canonical SMILES |

CC1(CC(C2=C(O1)C=CC(=C2)C#N)C3=CC=CC=[N+]3[O-])C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ro 31-7837 Ro 31-7837, (+-)-isomer Ro-31-7837 |

Origin of Product |

United States |

Molecular Mechanisms and Intracellular Signaling Pathways of Ro 31 7837

Mechanisms of Endothelin Receptor Antagonism

Ro 31-7837 functions as a dual endothelin receptor antagonist, blocking the activity of both ET(A) and ET(B) receptors. ontosight.ainih.gov This antagonistic action disrupts the signaling cascades typically initiated by endothelin peptides.

Interaction with Endothelin-1 (ET-1) and Receptor Subtypes (ET(A), ET(B))

Endothelin-1 (ET-1) is a 21-amino acid peptide produced by various tissues, including endothelial and vascular smooth muscle cells. guidetopharmacology.orgnih.gov ET-1 exerts its effects by binding to two primary receptor subtypes: Endothelin A (ET(A)) and Endothelin B (ET(B)) receptors. nih.govnih.gov ET(A) receptors are predominantly found on vascular smooth muscle cells and are primarily responsible for vasoconstriction and cell proliferation. rpsg.org.uk ET(B) receptors are located on both endothelial cells, where they can mediate vasodilation via nitric oxide release, and on vascular smooth muscle cells, where they can also contribute to vasoconstriction. nih.govrpsg.org.uk this compound competes with ET-1 for binding sites on both ET(A) and ET(B) receptors, thereby preventing ET-1 from activating these receptors. ontosight.ai Studies have shown that ET(A) receptors have a higher affinity for ET-1 compared to ET(B) receptors, although ET(B) receptors bind all three endothelin isoforms (ET-1, ET-2, and ET-3) with similar affinity. rpsg.org.uk

Modulation of Endothelin-Mediated Vasoconstriction

Endothelin-1 is a potent vasoconstrictor. nih.govrpsg.org.uk The vasoconstrictive effects of ET-1 are primarily mediated through the activation of ET(A) receptors on vascular smooth muscle cells. nih.govrpsg.org.uk ET(B) receptors on vascular smooth muscle can also contribute to vasoconstriction, although their role is more complex as endothelial ET(B) receptors mediate vasodilation. nih.govrpsg.org.uk By blocking both ET(A) and ET(B) receptors, this compound counteracts the vasoconstrictive effects of ET-1. ontosight.ai This antagonism leads to a reduction in vascular tone and resistance. ontosight.ai Research in patients with chronic heart failure, who often exhibit elevated plasma ET-1 concentrations, demonstrated that administration of Bosentan (this compound) reduced mean arterial pressure, pulmonary artery pressure, and systemic and pulmonary vascular resistance, while increasing cardiac index. nih.gov This highlights the contribution of ET-1 to maintaining vascular tone in such conditions and the ability of this compound to modulate this effect. nih.gov

Mechanisms of Potassium Channel Activation

While the primary mechanism of action of this compound is well-established as endothelin receptor antagonism, some research has explored its potential interactions with ion channels, including potassium channels. However, comprehensive data specifically detailing the mechanisms of this compound's potassium channel activation are limited in the provided search results.

Identification of Specific Potassium Channel Subtypes

Specific potassium channel subtypes directly targeted or activated by this compound are not explicitly identified in the provided search results. The literature primarily focuses on its role as an endothelin receptor antagonist. Further research would be required to elucidate any direct interactions with specific potassium channel subtypes.

Effects on Cellular Membrane Potential and Ion Flux

Cellular membrane potential is maintained by the uneven distribution of ions across the cell membrane and the selective permeability of the membrane to these ions, largely governed by ion channels. uniroma1.ithouptlab.org The movement of ions across the membrane creates electrical potential differences. uniroma1.ityoutube.com The resting membrane potential is a result of the balance of electrochemical forces for different ions, with potassium permeability being a major determinant in many cells. uniroma1.ithouptlab.org Changes in ion flux through channels can lead to depolarization (membrane potential becoming more positive) or hyperpolarization (membrane potential becoming more negative). msu.edu While this compound's primary action is on endothelin receptors, any potential effect on potassium channels could theoretically alter potassium ion flux across the cell membrane. An increase in potassium efflux, for example, would lead to hyperpolarization of the cell membrane. Conversely, a decrease in potassium efflux or an increase in influx would lead to depolarization. However, without specific data on this compound's interaction with potassium channels, the precise effects on cellular membrane potential and ion flux remain to be fully characterized.

Mechanisms of c-Myc and G-quadruplex Modulation

A central aspect of this compound's mechanism of action involves its intricate relationship with the c-Myc oncogene and the stabilization of G-quadruplex DNA structures. The compound has been shown to inhibit the expression of c-Myc and concurrently stabilize G-quadruplex DNA, which are non-canonical nucleic acid structures that can form in guanine-rich sequences. guidetopharmacology.orgmims.com These structures are notably found in the promoter regions of various oncogenes, including c-Myc. libretexts.org

Inhibition of c-Myc Gene Expression and Protein Levels

This compound (APTO-253) has been demonstrated to inhibit the expression of the c-Myc gene. guidetopharmacology.orgmims.com This inhibition leads to a reduction in the levels of the c-Myc protein within cells. Given the critical role of c-Myc as a transcription factor that promotes cell proliferation and growth, the downregulation of its expression and protein levels by this compound represents a significant mechanism by which the compound may exert its biological effects, particularly in cancer cells where c-Myc is often overexpressed.

Stabilization of G-quadruplex DNA Structures within Oncogene Promoters

This compound is known to stabilize G-quadruplex DNA structures. guidetopharmacology.orgmims.com These structures can form in specific guanine-rich sequences found in important genomic regions, including the promoter areas of oncogenes like c-Myc. libretexts.org The stabilization of G-quadruplexes in these promoter regions is hypothesized to interfere with transcriptional machinery, thereby repressing oncogene expression. This mechanism provides a molecular basis for the observed inhibition of c-Myc expression by this compound.

Induction of Kruppel-like Factor 4 (KLF4) Tumor Suppressor Expression

This compound (APTO-253) has been shown to mediate its anticancer activity, at least in part, through the induction of the Kruppel-like Factor 4 (KLF4) tumor suppressor. guidetopharmacology.orgmims.com KLF4 is a transcription factor known to play roles in regulating cell proliferation, differentiation, and apoptosis, often acting as a tumor suppressor by inhibiting cell cycle progression and promoting differentiation. umich.eduuni.lu The induction of KLF4 expression by this compound suggests a pathway through which the compound can influence cellular behavior towards a less proliferative and potentially more differentiated state.

Interaction with Apoptotic and Cell Cycle Regulatory Pathways

This compound (APTO-253) has been found to induce cell cycle arrest and apoptosis. guidetopharmacology.orgmims.com This indicates its direct or indirect interaction with the complex network of proteins and pathways that govern cell cycle progression and programmed cell death. The induction of apoptosis is a key strategy in cancer therapy, and the ability of this compound to trigger this process highlights its potential as an anticancer agent. The observed cell cycle arrest further suggests that the compound can halt the proliferation of rapidly dividing cells.

Preclinical Pharmacological and Biological Activities of Ro 31 7837

In Vitro Studies on Cell-Based Systems

In vitro studies using various cell lines have provided insights into the potential mechanisms of action of Ro 31-7837. These studies often involve assessing the compound's effects on fundamental cellular processes such as proliferation, cell cycle progression, and apoptosis.

Efficacy in Inhibiting Cell Proliferation and Inducing Cell Cycle Arrest

This compound has been reported to inhibit cell proliferation and induce cell cycle arrest in certain cell lines. Specifically, studies involving APTO-253 (also referred to in some contexts alongside this compound) have shown that this compound can induce cell cycle arrest in acute myeloid leukemia (AML) cells. medchemexpress.com Cell cycle arrest is a mechanism by which the cell's progression through the cell cycle is halted, which can prevent the uncontrolled division characteristic of cancer cells. nih.govnih.gov

Apoptosis Induction in Malignant Cell Lines (e.g., Acute Myeloid Leukemia Cells)

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Research suggests that this compound, or compounds studied in relation to it like APTO-253, can induce apoptosis in malignant cell lines, including those derived from acute myeloid leukemia. medchemexpress.com Inducing apoptosis in AML cells is a key strategy in developing new leukemia treatments. mdpi.commdpi.comjournalagent.comnih.gov

Assessment of Antiarthritic Activity in Cellular Models

Studies have indicated that compounds associated with the investigation of this compound, such as APTO-253, exhibit antiarthritic activity. medchemexpress.commedchemexpress.commedchemexpress.com This suggests a potential role for this compound or related molecules in modulating cellular processes relevant to arthritis. Cellular models of arthritis are used to study the inflammatory and degenerative processes involved in the disease and to evaluate potential therapeutic compounds. medchemexpress.com

Evaluation of Modulatory Effects on Inflammation-Related Pathways

This compound and related compounds have been evaluated for their effects on inflammation-related pathways. medchemexpress.commedchemexpress.com Inflammation is a complex biological response involved in various diseases, including arthritis and cancer. nih.gov Modulating inflammatory pathways at the cellular level is a common approach in the preclinical assessment of potential anti-inflammatory agents.

Receptor Binding and Functional Assays for Specific Target Engagement

Receptor binding and functional assays are crucial for understanding how a compound interacts with specific molecular targets. While some sources mention this compound in the context of potassium channel openers hodoodo.comhodoodo.com and others link it to c-Myc and G-quadruplex DNA interactions medchemexpress.commedchemexpress.com, the specific receptor binding and functional characteristics of this compound itself, beyond its potential as a potassium channel opener, are not extensively detailed in the provided snippets in relation to the other observed activities. However, the broader concept of receptor binding assays is a standard method to assess the affinity and selectivity of a compound for its target. nih.govnih.gov Functional assays then determine the biological outcome of this binding. nih.govnih.gov The association with c-Myc inhibition and G-quadruplex DNA stabilization suggests potential target engagement in pathways regulating gene expression and cell fate. medchemexpress.commedchemexpress.com

In Vivo Investigations in Preclinical Animal Models

Evaluation of Anti-Proliferative Effects in Xenograft Models

Preclinical investigations into the anti-proliferative effects of this compound (CAS 120280-33-3) in xenograft models are not extensively detailed within the currently available search results. While the compound is mentioned in contexts related to c-Myc apoptosis and is listed alongside other agents evaluated in xenograft models, direct data specifically demonstrating the anti-proliferative efficacy of this compound (CAS 120280-33-3) in established xenograft models was not found in the provided snippets. Research in this area may be ongoing or published in literature not captured by the search.

Hemodynamic Effects in Models of Pulmonary Vascular Disease

This compound, identified as the potassium channel opener with CAS 120280-33-3, is distinct from Bosentan, an endothelin receptor antagonist known for its use in pulmonary arterial hypertension and sometimes also referred to as this compound in some contexts. medchemexpress.comtargetmol.cnnih.gov Based on the available search results focusing on this compound (CAS 120280-33-3) as a potassium channel opener, there is no preclinical data presented that evaluates its hemodynamic effects in models of pulmonary vascular disease. The primary mechanism of action identified for this compound is that of a potassium channel opener biocat.com, which is different from the endothelin receptor antagonism characteristic of Bosentan.

Analysis of Cellular and Molecular Responses in Targeted Tissues

Preclinical investigations into the cellular and molecular responses to this compound (CAS 120280-33-3) are primarily linked to its identification as a potassium channel opener. biocat.com Potassium channels play crucial roles in regulating cell membrane potential and various cellular functions across different tissue types. Modulation of potassium channel activity can influence processes such as cell excitability, proliferation, and apoptosis. The compound's association with c-Myc apoptosis and inflammation/immunology in some listings suggests potential interactions with pathways involved in cell cycle regulation and immune responses at a molecular level. While specific detailed findings on the precise cellular and molecular targets and the resulting responses in various tissues are not comprehensively described in the provided snippets for this compound (CAS 120280-33-3), its classification as a potassium channel opener indicates that its cellular effects would likely involve alterations in potassium ion flux and downstream signaling pathways influenced by changes in membrane potential.

Analytical Methodologies and Metabolic Research of Ro 31 7837 in Preclinical Studies

Advanced Analytical Techniques for Ro 31-7837 Quantification and Metabolite Identification

The development of specific and sensitive analytical assays is crucial for supporting preclinical pharmacokinetic and metabolism studies of compounds like this compound. Advanced LC-MS-based techniques have been widely applied to address this need.

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS) Assays

A specific LC-MS assay was developed and validated for the simultaneous determination of this compound and its metabolite, Ro 31-6930, in rat plasma. nih.gov This method was designed to provide the necessary specificity, sensitivity, accuracy, and precision for assessing the pharmacokinetics of these compounds in a preclinical setting. The validation phase of the assay demonstrated reliable performance characteristics.

Application of Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Metabolites

Tandem mass spectrometry (MS/MS) plays a critical role in the identification and structural elucidation of metabolites. In the context of this compound, MS/MS was employed for detection in the selected reaction monitoring (MRM) mode as part of the developed LC-MS assay. nih.gov This mode allows for the selective detection and quantification of target analytes and their metabolites by monitoring specific fragmentation pathways. While the search results confirm the application of MS/MS for detection and quantification, detailed information specifically on the structural elucidation of this compound metabolites using MS/MS within these specific studies was not extensively provided, beyond its use in MRM for the known metabolite Ro 31-6930.

Implementation of On-line Solid Phase Extraction (SPE) and Column-Switching High-Performance Liquid Chromatography (HPLC) Systems

The developed LC-MS assay for this compound and Ro 31-6930 in rat plasma utilized on-line solid phase extraction (SPE) coupled with column-switching reversed-phase HPLC. nih.gov On-line SPE is a technique that automates sample clean-up and analyte pre-concentration, which is particularly beneficial for complex biological matrices like plasma. This approach can reduce analysis time, minimize sample contamination, and increase analyte yield compared to off-line methods. The column-switching HPLC system allows for the transfer of retained analytes from the SPE trapping column to the analytical column for chromatographic separation. The method involved protein precipitation of plasma samples followed by automatic injection onto a trapping column for compound retention before transfer to the analytical column for separation and detection.

Utilization of Atmospheric Pressure Chemical Ionization (APCI) Techniques in Mass Spectrometry

Atmospheric pressure chemical ionization (APCI) was the ionization technique employed in the mass spectrometric detection for the simultaneous determination of this compound and Ro 31-6930. nih.gov APCI is a soft ionization technique commonly used in LC-MS for the analysis of relatively nonpolar and moderately polar compounds. It involves the ionization of analytes in the gas phase at atmospheric pressure. The use of APCI in conjunction with tandem mass spectrometry in MRM mode enabled the sensitive and selective detection of the target compounds in the rat plasma matrix.

Identification and Characterization of this compound Metabolites

Understanding the metabolic fate of a compound is a critical aspect of preclinical research. Analytical techniques are essential for identifying and characterizing the metabolites formed in biological systems.

Detection of Primary Metabolites (e.g., Ro 31-6930) in Biological Matrices

Ro 31-6930 has been identified as a metabolite of this compound. nih.gov The developed LC-MS assay using on-line SPE, column-switching HPLC, and APCI-MS/MS in MRM mode allowed for the simultaneous determination of both this compound and its metabolite Ro 31-6930 in rat plasma. This indicates that Ro 31-6930 is a relevant metabolite detected in preclinical studies using rats. The ability to simultaneously quantify both the parent compound and its metabolite is important for understanding the metabolic profile and pharmacokinetics.

Detailed research findings regarding the method validation for the simultaneous determination of this compound and Ro 31-6930 in rat plasma are available. The mean precision and accuracy for this compound and Ro 31-6930 in the concentration range of 0.25-100 ng/ml were assessed using quality control (QC) samples during the validation phase.

| Compound | Concentration Range (ng/ml) | Mean Precision (%) | Mean Accuracy (%) |

|---|---|---|---|

| This compound | 0.25 - 100 | 3.7 | 101 |

| Ro 31-6930 | 0.25 - 100 | 3.5 | 106 |

The lower limit of quantification (LLOQ) for both this compound and Ro 31-6930 was determined to be 0.25 ng/ml, utilizing a 0.5-ml plasma aliquot. This level of sensitivity was deemed requisite for assessing the pharmacokinetics of these compounds in the rat model.

Elucidation of Metabolic Pathways and Biotransformation in Preclinical Species (e.g., Rat Plasma)

Studies investigating the metabolic fate of this compound in preclinical species, such as rats, have utilized specific analytical techniques to identify and quantify the parent compound and its metabolites. A specific liquid chromatography-mass spectrometry (LC-MS) assay was developed for the simultaneous determination of this compound (referred to as compound I) and its metabolite, Ro 31-6930 (referred to as compound II), in rat plasma. researchgate.netpatsnap.comnih.gov This method employed on-line solid-phase extraction (SPE) coupled with column-switching reversed-phase high-performance liquid chromatography (HPLC). researchgate.netnih.gov Detection was achieved using atmospheric pressure chemical ionization (APCI) tandem mass spectrometry in the selected reaction monitoring mode. researchgate.netnih.gov

The analytical method involved the precipitation of plasma proteins using ethanol. nih.gov A 1-ml aliquot of the resulting supernatant was automatically injected onto a standard bore trapping column (LC-ABZ, 20x4.6 mm) for compound retention. nih.gov The retained analytes were then transferred onto an analytical column (Kromasil C18, 125x4.0 mm) using the backflush mode for chromatographic separation and subsequent mass spectrometric detection. nih.gov This methodology allowed for the simultaneous quantification of both this compound and its metabolite Ro 31-6930 in rat plasma. researchgate.netnih.gov

Based on the available information, Ro 31-6930 has been identified as a key metabolite of this compound in rat plasma. researchgate.netpatsnap.comnih.gov The specific biotransformation pathway leading to the formation of Ro 31-6930 from this compound in rats is a central aspect of understanding the compound's metabolic profile in this species. While the precise enzymatic reactions involved are not explicitly detailed in the provided snippets, the identification of Ro 31-6930 highlights a significant metabolic conversion occurring in rat plasma.

Data Table: Analytical Method for this compound and Ro 31-6930 in Rat Plasma

| Analytical Technique | Details |

| Sample Preparation | Protein precipitation with ethanol. nih.gov |

| Extraction | On-line SPE using a standard bore trapping column (LC-ABZ, 20x4.6 mm). nih.gov |

| Chromatographic Separation | Column-switching reversed-phase HPLC with a Kromasil C18 analytical column (125x4.0 mm). nih.gov |

| Detection | APCI tandem mass spectrometry in selected reaction monitoring mode. researchgate.netnih.gov |

| Analytes Determined | This compound (Compound I) and Ro 31-6930 (Compound II). researchgate.netnih.gov |

| Biological Matrix | Rat plasma. researchgate.netnih.gov |

Comparative Metabolic Profiling Across Different Biological Systems

Understanding the comparative metabolic profiling of this compound across different biological systems is crucial for extrapolating preclinical findings and assessing potential species differences in metabolism. While the provided search results specifically highlight the metabolism of this compound in rat plasma and the identification of Ro 31-6930 as a metabolite in this system researchgate.netpatsnap.comnih.gov, detailed comparative metabolic data across a wide range of biological systems (e.g., other preclinical species, in vitro systems) are not extensively described in the immediate search results.

However, the broader scientific literature on drug metabolism emphasizes the importance of comparative metabolism studies in preclinical development. Animal models, including rats, are commonly used to predict the metabolic behavior of new compounds in humans. nih.gov It is recognized that species differences exist in the isoform composition, expression, and catalytic activities of drug-metabolizing enzymes, particularly cytochrome P-450 (CYP) enzymes, which play a critical role in the metabolism and pharmacokinetics of xenobiotics. nih.gov For instance, while CYP2E1 shows relatively small differences between species, species-specific isoforms of CYP1A, -2C, -2D, and -3A can exhibit appreciable interspecies differences in catalytic activity. nih.gov

Studies involving comparative metabolism often utilize techniques like LC-MS/MS for the quantitative analysis of drugs and their metabolites in various biological matrices. researchgate.net These studies aim to identify potential metabolic "soft spots" in molecules and inform the design of improved derivatives. researchgate.net While the specific comparative metabolic profile of this compound beyond the rat plasma data is not detailed here, the general principles of comparative metabolism in preclinical research involve assessing the biotransformation of a compound in different species and in vitro systems (e.g., liver microsomes, hepatocytes) to understand potential variations in metabolic pathways and rates.

The identification of Ro 31-6930 as a metabolite in rat plasma researchgate.netpatsnap.comnih.gov suggests that this metabolic conversion is a relevant pathway in this specific biological system. Comparative studies would typically investigate whether this metabolite is also formed in other species and biological systems, and to what extent, to assess the translational relevance of the rat metabolism data. The absence of detailed comparative data in the provided snippets limits a comprehensive discussion of this compound's metabolic profiling across diverse biological systems.

Structure Activity Relationship Sar and Chemical Biology Approaches for Ro 31 7837 Analogs

Identification of Key Structural Determinants for Biological Activity

Identifying key structural determinants involves systematically modifying different parts of the Ro 31-7837 molecule and evaluating the impact of these changes on its biological activity, such as its affinity for endothelin receptors or its effects in cellular or in vivo models. This process aims to understand which functional groups, ring systems, or spatial arrangements are crucial for binding to the target and eliciting a biological response. For this compound, studies would likely focus on the structural features responsible for its dual ET(A) and ET(B) receptor antagonism.

Design and Synthesis of this compound Derivatives and Analogs

Based on the understanding gained from SAR studies, new derivatives and analogs of this compound would be designed and synthesized. This could involve modifications such as altering side chains, introducing or removing functional groups, changing the core scaffold while maintaining key pharmacophoric elements, or creating prodrugs to improve properties like solubility, metabolic stability, or bioavailability. The synthesis of these new compounds requires specific chemical routes and techniques.

Comparative Analysis of Biological Effects of Structurally Modified Compounds

Synthesized analogs and derivatives would be subjected to a range of biological assays to compare their activity profiles to the parent compound, this compound. This includes in vitro binding assays to determine affinity for endothekin receptors, functional assays to measure receptor antagonism, and potentially cell-based or in vivo studies to assess efficacy and selectivity. Comparative analysis of the data from these studies directly informs the SAR.

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions

Computational chemistry and molecular modeling techniques play a significant role in understanding how this compound and its analogs interact with their biological targets at the molecular level. Techniques such as molecular docking, molecular dynamics simulations, and quantum mechanics calculations can be used to predict binding modes, estimate binding affinities, and analyze the energetic contributions of specific interactions between the ligand and the receptor binding site anu.edu.augtu.edu.tranu.edu.aukallipos.grnextmol.com. This computational work can guide the design of new analogs with improved properties.

Future Directions and Persistent Research Gaps in Ro 31 7837 Investigations

Reconciliation of Divergent Compound Identifications and Primary Mechanisms of Action

Current information regarding the precise identification and primary mechanisms of action of Ro 31-7837 appears limited in readily available research. While it has been noted in relation to antiarthritic activity, detailed molecular targets and pathways are not extensively described in the reviewed literature. ctdbase.org Furthermore, potential ambiguities or divergent findings in compound identification or reported activities necessitate reconciliation through rigorous chemical characterization and biological assay validation. Future research should prioritize elucidating the definitive molecular targets and the cascade of events initiated by this compound binding to establish its core mechanism of action.

Exploration of Novel Therapeutic Applications Beyond Currently Reported Activities

While this compound has been associated with antiarthritic activity, the full spectrum of its potential therapeutic applications remains largely unexplored. ctdbase.org Identifying novel therapeutic uses requires a deeper understanding of its molecular interactions and biological effects. Phenotypic screening in various disease models and investigation of its activity in different cellular contexts could reveal applications beyond inflammation and arthritis. The limited information available suggests a need for broader pharmacological profiling to uncover new therapeutic avenues for this compound.

Development of Advanced In Vitro and In Vivo Models for Comprehensive Characterization

Effective characterization of this compound necessitates the development and utilization of advanced in vitro and in vivo models that accurately reflect relevant biological systems and disease states. While a method for quantifying this compound and its metabolite Ro 31-6930 in rat plasma using LC-MS has been reported, this represents only one aspect of comprehensive characterization. uni.lu Future studies should focus on developing more complex in vitro models, such as co-culture systems or organ-on-a-chip platforms, that mimic the tissue microenvironment relevant to its activity. nih.gov Furthermore, the establishment of appropriate in vivo models that allow for the assessment of efficacy, pharmacokinetics, and pharmacodynamics in a disease-relevant context is crucial for advancing the understanding of this compound.

Q & A

Q. What experimental approaches are recommended for initial pharmacological characterization of Ro 31-7837?

Begin with in vitro assays to assess kinase inhibition profiles, such as competitive binding assays using recombinant kinases and ATP concentration titrations. Include positive controls (e.g., staurosporine) and negative controls (e.g., solvent-only treatments). Validate results with dose-response curves and calculate IC50 values using nonlinear regression models. Ensure reproducibility by triplicate experiments and independent replication .

Q. How should researchers design experiments to confirm the selectivity of this compound against related kinase isoforms?

Use isoform-specific siRNA knockdowns in cellular models to isolate target effects. Perform counter-screening against a panel of structurally similar kinases. Employ computational docking studies to predict binding affinities and compare with experimental data. Document all conditions (e.g., buffer pH, temperature) to ensure cross-study consistency .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in cell viability assays?

Apply non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions or small sample sizes. For larger datasets, use ANOVA with post-hoc corrections (e.g., Tukey’s HSD). Report effect sizes and confidence intervals to contextualize biological significance beyond p-values .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values for this compound across studies?

Systematically compare experimental variables: ATP concentrations, assay temperatures, and cell lines used. Conduct meta-analyses to identify confounding factors. Validate findings using orthogonal methods (e.g., SPR vs. fluorescence polarization). Publish raw datasets and detailed protocols to enable direct comparisons .

Q. What strategies optimize the detection of off-target effects in in vivo models treated with this compound?

Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to identify unintended pathway modulation. Use CRISPR-Cas9 knock-in models to validate candidate off-target interactions. Pair with pharmacokinetic studies to distinguish compound-specific effects from metabolite-driven outcomes .

Q. How should researchers design a longitudinal study to assess this compound’s chronic toxicity in preclinical models?

Define endpoints a priori (e.g., organ weight changes, histopathology) and use randomized block designs to control for inter-individual variability. Include recovery cohorts to evaluate reversibility of effects. Apply mixed-effects models to account for time-dependent variables and censored data .

Q. What methodologies address batch variability in synthesizing this compound for multi-institutional studies?

Standardize synthesis protocols with detailed reaction conditions (e.g., solvent purity, catalyst ratios). Characterize each batch via NMR, HPLC, and mass spectrometry. Share representative spectra and chromatograms in supplementary materials. Use inter-laboratory round-robin testing to validate consistency .

Methodological Considerations for Data Interpretation

Q. How can researchers differentiate artifact signals from true biological effects in high-throughput screens involving this compound?

Implement stringent hit-calling criteria (e.g., Z’ > 0.5, signal-to-noise ratio > 3). Use dual-reporter systems (e.g., luciferase + fluorescent controls) to normalize plate-to-plate variability. Apply machine learning algorithms (e.g., random forests) to classify false positives .

Q. What computational tools are recommended for predicting this compound’s metabolic stability during drug development?

Combine in silico ADMET predictors (e.g., SwissADME, pkCSM) with in vitro microsomal stability assays. Validate predictions using hepatocyte incubation studies and LC-MS-based metabolite identification. Cross-reference results with cytochrome P450 inhibition profiles .

Ethical and Reproducibility Guidelines

Q. How should researchers address ethical concerns when using animal models to study this compound’s efficacy?

Adhere to ARRIVE 2.0 guidelines for preclinical reporting. Minimize animal numbers via power analysis and use non-invasive imaging (e.g., MRI) where possible. Obtain ethics committee approval before initiating studies and publish full experimental protocols to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.